
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3-phenylbutanamide, commonly known as ADP, is a pyrimidine-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ADP is a synthetic compound that is structurally related to the natural nucleotide adenosine and has been shown to exhibit a wide range of biochemical and physiological effects. In
Scientific Research Applications
ADP has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research for ADP is in the development of new drugs for the treatment of cancer. ADP has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent. Additionally, ADP has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, due to its ability to inhibit the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of ADP is not fully understood, but it is thought to involve the inhibition of enzymes involved in nucleotide biosynthesis. Specifically, ADP has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, ADP may disrupt the production of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
ADP has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its potential use as a chemotherapeutic agent and anti-inflammatory agent, ADP has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. ADP has been shown to protect neurons from oxidative stress and may have potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One advantage of using ADP in lab experiments is its relatively simple synthesis method. Additionally, ADP is a stable compound that can be easily stored and transported. However, one limitation of using ADP in lab experiments is its relatively low solubility in water, which may limit its potential applications in certain assays.
Future Directions
There are numerous future directions for research on ADP. One area of research that is currently being explored is the development of new analogs of ADP with improved pharmacological properties. Additionally, the potential use of ADP in the treatment of other diseases, such as viral infections and autoimmune disorders, is an area of active research. Finally, the development of new methods for the synthesis of ADP and its analogs may lead to the discovery of new compounds with even greater potential for therapeutic applications.
Synthesis Methods
ADP can be synthesized through a multi-step process involving the condensation of 4-amino-2,6-dioxo-1,3-dipropylpyrimidine-5-carboxylic acid with 3-phenylbutyric acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-phenylethylenediamine to yield ADP.
properties
CAS RN |
160919-44-8 |
|---|---|
Molecular Formula |
C20H28N4O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-3-phenylbutanamide |
InChI |
InChI=1S/C20H28N4O3/c1-4-11-23-18(21)17(19(26)24(12-5-2)20(23)27)22-16(25)13-14(3)15-9-7-6-8-10-15/h6-10,14H,4-5,11-13,21H2,1-3H3,(H,22,25) |
InChI Key |
TZEZTTPTEOWXKO-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC(C)C2=CC=CC=C2)N |
Canonical SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CC(C)C2=CC=CC=C2)N |
synonyms |
Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--bta--methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)


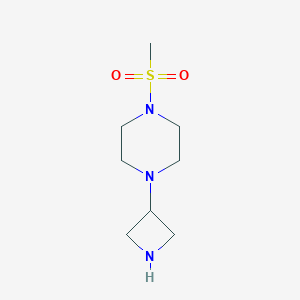
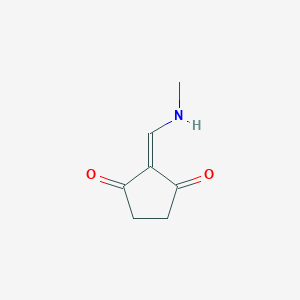
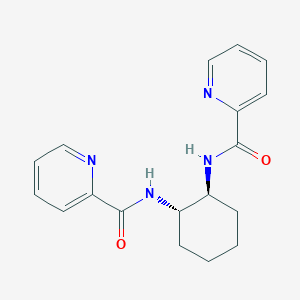

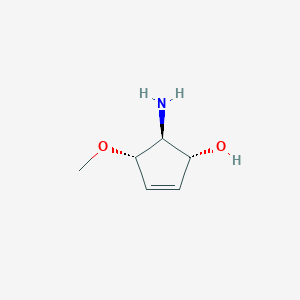
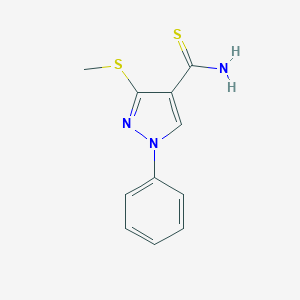


![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)

